4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole
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Overview
Description
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole is a compound that features a unique combination of boron and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole typically involves the reaction of a thiadiazole derivative with a boronic ester. One common method involves the use of Suzuki-Miyaura coupling, where the thiadiazole derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borane or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . Additionally, the thiadiazole moiety can participate in various electronic interactions, contributing to the compound’s unique properties .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline: This compound shares the boronic ester group but has an aniline moiety instead of a thiadiazole.
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole: Similar in structure but contains an oxazole ring instead of a thiadiazole.
Pinacol vinylboronate: Contains the boronic ester group but lacks the thiadiazole moiety.
Uniqueness
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole is unique due to the presence of both boronic ester and thiadiazole groups, which confer distinct electronic and chemical properties. This combination makes it particularly versatile for applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Properties
Molecular Formula |
C10H15BN2O2S |
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Molecular Weight |
238.12 g/mol |
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiadiazole |
InChI |
InChI=1S/C10H15BN2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-8-7-16-13-12-8/h5-7H,1-4H3/b6-5+ |
InChI Key |
NNXCZAOKCLQIRH-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSN=N2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CSN=N2 |
Origin of Product |
United States |
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